molecular formula C10H6N2O4 B1612615 3-(4-Nitrophenyl)isoxazole-5-carbaldehyde CAS No. 869496-64-0

3-(4-Nitrophenyl)isoxazole-5-carbaldehyde

Cat. No.: B1612615
CAS No.: 869496-64-0
M. Wt: 218.17 g/mol
InChI Key: PCXOGUGVSIMPSD-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)isoxazole-5-carbaldehyde is a chemical compound that belongs to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)isoxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)isoxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3-(4-Nitrophenyl)isoxazole-5-carboxylic acid.

    Reduction: 3-(4-Aminophenyl)isoxazole-5-carbaldehyde.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Nitrophenyl)isoxazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)isoxazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)isoxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-(4-Aminophenyl)isoxazole-5-carbaldehyde: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-(4-Nitrophenyl)isoxazole-5-carbaldehyde is unique due to its combination of a nitro group and an aldehyde group within the isoxazole ring. This dual functionality allows for diverse chemical modifications and applications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-(4-nitrophenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-6-9-5-10(11-16-9)7-1-3-8(4-2-7)12(14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXOGUGVSIMPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587416
Record name 3-(4-Nitrophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869496-64-0
Record name 3-(4-Nitrophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Nitrophenyl)isoxazole-5-carbaldehyde
Reactant of Route 2
3-(4-Nitrophenyl)isoxazole-5-carbaldehyde

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